REACTION_SMILES
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[CH3:25][CH:26]([OH:27])[CH3:28].[K+:24].[O:1]=[C:2]([CH2:3][CH3:4])[C:5]1([NH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[CH2:6][CH2:7][N:8]([C:11]([O:12][CH2:13][CH3:14])=[O:15])[CH2:9][CH2:10]1.[OH-:23]>>[O:1]=[C:2]([CH2:3][CH3:4])[C:5]1([NH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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CCOC(=O)N1CCC(Nc2ccccc2)(C(=O)CC)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(Nc2ccccc2)(C(=O)CC)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCC(=O)C1(Nc2ccccc2)CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |